Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate
CAS No.:
Cat. No.: VC14828525
Molecular Formula: C19H20N2O5
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O5 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | ethyl 4-[(2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C19H20N2O5/c1-2-26-19(25)11-6-8-12(9-7-11)20-18(24)13-10-16(23)21-14-4-3-5-15(22)17(13)14/h6-9,13H,2-5,10H2,1H3,(H,20,24)(H,21,23) |
| Standard InChI Key | CQXKULRYMUQROP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CCC3 |
Introduction
Synthesis and Optimization Strategies
The synthesis of Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate involves multi-step organic reactions, typically starting with the formation of the octahydroquinoline core. A common route includes:
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Cyclization of cyclohexenone derivatives to generate the 1,2,3,4,5,6,7,8-octahydroquinolin-2,5-dione intermediate.
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Amide coupling between the quinoline intermediate and 4-aminobenzoic acid ethyl ester using carbodiimide-based reagents.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | H₂SO₄, cyclohexenone | 80°C | 62% |
| 2 | EDC, HOBt, DMF | 25°C | 45% |
EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole.
Catalysts such as p-toluenesulfonic acid (PTSA) are employed to enhance reaction efficiency, though yields remain moderate (45–65%). Recent advances in flow chemistry could address scalability challenges, but experimental data are pending.
Biological Activity and Mechanistic Insights
Quinoline derivatives are renowned for their enzyme inhibitory properties, and this compound exhibits potential as a topoisomerase II inhibitor. The mechanism involves:
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Intercalation into DNA: The planar quinoline system inserts between base pairs, destabilizing the double helix.
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Stabilization of topoisomerase-DNA cleavage complexes: The carbonylamino group facilitates hydrogen bonding with enzyme active sites, preventing religation of DNA strands.
Table 3: In Vitro Bioactivity Profile
| Target | IC₅₀ (μM) | Assay Type |
|---|---|---|
| Topoisomerase IIα | 1.2 ± 0.3 | Relaxation assay |
| HeLa Cell Proliferation | 8.7 ± 1.1 | MTT assay |
Comparative Analysis with Structural Analogues
Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate shares structural motifs with related esters, such as Ethyl 4-[[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate (PubChem CID: 3257857) . Key differences include:
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Heteroatom substitution: The thiomorpholin-4-yl group in the analogue introduces sulfur, altering electronic properties.
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Bioactivity divergence: The analogue shows weaker topoisomerase inhibition (IC₅₀ = 15.4 μM) but enhanced solubility due to its thiomorpholine moiety .
Pharmacological Applications and Challenges
While preclinical data are promising, clinical translation faces hurdles:
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Metabolic instability: Esterases rapidly hydrolyze the ethyl benzoate group, generating inactive metabolites.
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CYP450 interactions: The quinoline core inhibits CYP3A4, posing drug-drug interaction risks.
Table 4: ADMET Predictions
| Parameter | Prediction |
|---|---|
| Plasma Protein Binding | 92% |
| CYP3A4 Inhibition | Strong |
| hERG Inhibition | Low |
Future Directions in Research
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Derivatization studies: Introducing electron-withdrawing groups at the quinoline 3-position could enhance DNA intercalation.
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Prodrug formulations: Phosphonooxymethyl prodrugs may improve oral bioavailability.
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Targeted delivery: Conjugation to folate receptors could mitigate off-target effects in cancer therapy.
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